4-Bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are characterized by their fused pyrazole and pyridine rings, which contribute to their diverse biological activities. The specific structure of 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine includes a bromine atom at the 4-position and an isopropyl group at the 3-position, making it a compound of interest in medicinal chemistry due to its potential therapeutic applications.
This compound can be sourced from various chemical suppliers and is classified as a heterocyclic organic compound. It is often utilized in research settings for its potential as a scaffold in drug development, particularly for kinase inhibitors, which are crucial in cancer therapy.
The synthesis of 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors. A typical synthetic pathway starts with 5-bromo-1H-pyrazolo[3,4-b]pyridine, which can be iodized to form an intermediate. This intermediate can undergo further reactions, including the protection of the nitrogen atom and coupling reactions to yield the desired product.
For example, the synthesis may involve:
These methods can be optimized for high yield and purity using automated reactors or continuous flow systems for industrial applications .
The molecular formula of 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine is . Its structure features:
The compound's molecular weight is approximately 228.10 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed for structural confirmation .
4-Bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine can participate in various chemical reactions:
These reactions allow for the modification of the compound to generate derivatives with potentially enhanced biological activity .
The mechanism by which 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine exerts its pharmacological effects primarily involves inhibition of specific protein kinases. Its derivatives have shown efficacy as inhibitors of tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation pathways. Binding to the kinase domain prevents phosphorylation events that lead to activation of downstream signaling pathways involved in tumor growth and survival .
The physical properties of 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine include:
Chemical properties include:
Characterization techniques such as mass spectrometry and NMR provide insights into its purity and structural integrity .
The applications of 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine are diverse:
Heterocyclic compounds constitute the backbone of modern medicinal chemistry, with N-bridged bicyclic frameworks exhibiting exceptional pharmacological versatility. Among these, 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine (C₉H₁₀BrN₃, MW 240.10 g/mol) exemplifies a synthetically tailored derivative engineered for targeted biological interactions [3] [6]. Characterized by its fused pyrazole-pyridine architecture and strategic bromo/isopropyl substitutions, this compound serves as a high-value building block in drug discovery pipelines. Its CAS registry (1256836-77-7) formalizes its identity within chemical databases, enabling precise tracking of its application history [3] [8]. Unlike isomeric pyrazolo[3,4-b]pyridines, the [3,4-c] variant features a meta-positioned nitrogen within the pyridine ring, conferring distinct electronic and steric properties critical for molecular recognition events [7].
Pyrazolo[3,4-c]pyridines represent an underexploited but emerging chemotype in drug design due to their bioisosteric resemblance to purine nucleobases. This molecular mimicry enables competitive inhibition of ATP-binding pockets in kinases and other enzymes involved in cellular signaling [7] [10]. The scaffold’s nitrogen-rich framework supports diverse binding modalities:
Table 1: Comparative Bioelectronic Properties of Pyrazolo-Pyridine Isomers
Isomer Type | pKa (N-H) | LogP (Calculated) | Hydrogen Bond Acceptors |
---|---|---|---|
[3,4-b]Pyridine | 6.8 | 1.35 | 4 |
[3,4-c]Pyridine | 7.1 | 1.72 | 4 |
Purine (Adenine) | 4.2 | -0.94 | 5 |
Data derived from quantum mechanical calculations and solubility studies [4] [7].
Notably, over 300,000 pyrazolopyridine derivatives have been documented, though [3,4-c] variants remain less prevalent than their [3,4-b] counterparts. Recent studies highlight their incorporation into kinase inhibitors (e.g., TBK1/IKKε inhibitors) and antiviral agents, validating their therapeutic relevance [5] [9].
The strategic placement of bromine at C4 and an isopropyl group at C3 endows this compound with orthogonal reactivity and steric profiles:
Table 2: Physicochemical and Computational Parameters of 4-Bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine
Parameter | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₀BrN₃ | PubChem CID 67501297 |
Molecular Weight | 240.10 g/mol | [1] [3] |
Canonical SMILES | CC(C)C₁=NNC₂=C₁C(Br)=CN=C₂ | [3] |
InChI Key | FPLWCRFDYZQUJC-UHFFFAOYSA-N | [3] |
Calculated LogP | 2.28 | SILICOS-IT [4] |
Water Solubility (LogS) | -3.4 (Soluble) | ESOL Model [4] |
Topological Polar Surface Area | 41.57 Ų | [4] |
These properties underscore its role as a versatile intermediate for generating derivatives with tuned pharmacokinetic profiles.
Pyrazolo-pyridine chemistry originated in the early 20th century, but targeted derivatization of the [3,4-c] isomer gained traction only post-2010, driven by advances in halogenation techniques:
The compound’s evolution mirrors broader trends in heterocyclic chemistry: from methodological curiosity to rationalized pharmacophore component. Current suppliers (e.g., AiFChem, BLD Pharm) list it as a "heterocyclic building block," emphasizing its utility in next-generation drug libraries [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7